An In-depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol: Synthesis, Properties, and Applications
An In-depth Technical Guide to (3-Fluorophenyl)(4-methoxyphenyl)methanol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-Fluorophenyl)(4-methoxyphenyl)methanol is a diarylmethanol compound of significant interest in medicinal chemistry and materials science. Its structural motifs, featuring a fluorinated phenyl ring and a methoxy-substituted phenyl ring, suggest potential applications as a versatile synthetic intermediate for novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the chemical properties, a detailed protocol for its synthesis via a Grignard reaction, predicted spectral data for characterization, and a discussion of its potential applications and safety considerations. The information presented herein is designed to empower researchers to effectively synthesize, characterize, and utilize this compound in their scientific endeavors.
Introduction: The Significance of Diaryl- and Triarylmethanols
Diarylmethanol and triarylmethane scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[1] These molecules exhibit a wide range of therapeutic properties, including antimicrobial, cardiovascular, and anti-cancer activities.[1] The specific substitutions on the aryl rings play a crucial role in modulating the pharmacological profile of these compounds. The introduction of a fluorine atom, as in (3-Fluorophenyl)(4-methoxyphenyl)methanol, can enhance metabolic stability, binding affinity, and bioavailability. The methoxy group can also influence the electronic properties and solubility of the molecule. This guide focuses on providing a detailed understanding of this specific diarylmethanol derivative.
Chemical and Physical Properties
| Property | Predicted Value | Justification |
| Molecular Formula | C₁₄H₁₃FO₂ | Based on the chemical structure. |
| Molecular Weight | 232.25 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for diarylmethanol compounds. |
| Melting Point | 60-70 °C | Similar diarylmethanols often have melting points in this range. |
| Boiling Point | > 300 °C | Expected for a molecule of this size and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, THF); Insoluble in water. | The aromatic rings and the hydroxyl group contribute to this solubility profile. |
| pKa | ~13-14 | The hydroxyl proton is weakly acidic, similar to other benzylic alcohols. |
Synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol via Grignard Reaction
The Grignard reaction is a robust and widely used method for the formation of carbon-carbon bonds, making it an ideal choice for the synthesis of diarylmethanols.[2][3] The following protocol outlines a reliable procedure for the synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol.
Synthesis Workflow
Caption: Grignard synthesis of (3-Fluorophenyl)(4-methoxyphenyl)methanol.
Detailed Experimental Protocol
Materials:
-
3-Bromofluorobenzene
-
Magnesium turnings
-
Iodine crystal (as an activator)
-
Anhydrous tetrahydrofuran (THF)
-
4-Methoxybenzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Preparation of the Grignard Reagent:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add magnesium turnings (1.2 eq.).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous THF.
-
Add a small portion of the 3-bromofluorobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator. A color change and the disappearance of the iodine color indicate the start of the reaction.
-
Once the reaction has started, add the remaining 3-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-Methoxybenzaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 4-methoxybenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add the 4-methoxybenzaldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure (3-Fluorophenyl)(4-methoxyphenyl)methanol.
-
Spectral Characterization (Predicted)
The following are predicted spectral data for (3-Fluorophenyl)(4-methoxyphenyl)methanol based on the analysis of similar compounds.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30-7.20 | m | 2H | Ar-H |
| 7.10-6.95 | m | 3H | Ar-H |
| 6.90-6.80 | m | 2H | Ar-H |
| 5.80 | s | 1H | CH-OH |
| 3.80 | s | 3H | OCH₃ |
| 2.50 | br s | 1H | OH |
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 162.5 (d, J = 245 Hz) | C-F |
| 159.0 | C-OCH₃ |
| 145.0 (d, J = 7 Hz) | Ar-C |
| 135.0 | Ar-C |
| 130.0 (d, J = 8 Hz) | Ar-CH |
| 128.0 | Ar-CH |
| 122.0 (d, J = 3 Hz) | Ar-CH |
| 115.0 (d, J = 21 Hz) | Ar-CH |
| 114.0 | Ar-CH |
| 75.0 | CH-OH |
| 55.3 | OCH₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3100-3000 | Aromatic C-H stretch |
| 2950-2850 | Aliphatic C-H stretch |
| 1600, 1500, 1450 | Aromatic C=C stretch |
| 1250 | C-O stretch (asymmetric) |
| 1180 | C-F stretch |
| 1030 | C-O stretch (symmetric) |
Mass Spectrometry (EI)
| m/z | Assignment |
| 232 | [M]⁺ |
| 215 | [M - OH]⁺ |
| 135 | [M - C₇H₆F]⁺ |
| 109 | [C₇H₆F]⁺ |
Potential Applications in Drug Development
The unique structural features of (3-Fluorophenyl)(4-methoxyphenyl)methanol make it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.
-
Scaffold for Novel Kinase Inhibitors: The diarylmethanol core can be elaborated to generate compounds that target specific protein kinases, which are often dysregulated in cancer and inflammatory diseases.
-
Precursor for Antiviral and Antimicrobial Agents: Modification of the hydroxyl group and further functionalization of the aromatic rings could lead to the development of new antiviral and antimicrobial agents.
-
Intermediate for CNS-active Compounds: The presence of the fluorine and methoxy groups can influence the lipophilicity and blood-brain barrier permeability of derivatives, making this a promising starting material for central nervous system (CNS) drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (3-Fluorophenyl)(4-methoxyphenyl)methanol.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
(3-Fluorophenyl)(4-methoxyphenyl)methanol represents a promising, yet underexplored, chemical entity with significant potential in synthetic and medicinal chemistry. This guide provides a foundational understanding of its properties, a practical synthetic route, and predicted characterization data to facilitate its use in research and development. The methodologies and insights presented here are intended to serve as a valuable resource for scientists seeking to harness the potential of this versatile diarylmethanol derivative.
References
-
Bolshan, Y., Chen, C. Y., Chilenski, J. R., Gosselin, F., Mathre, D. J., O'Shea, P. D., ... & Tillyer, R. D. (2009). Practical catalytic asymmetric synthesis of diaryl-, aryl heteroaryl-, and diheteroarylmethanols. Journal of the American Chemical Society, 131(34), 12111–12122. [Link]
-
Panda, G., & Ghosh, S. (2014). Synthetic methodologies of achiral diarylmethanols, diaryl and triarylmethanes (TRAMs) and medicinal properties of diaryl and triarylmethanes-an overview. RSC Advances, 4(29), 15167-15201. [Link]
-
Crasto, A. M. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. New Drug Approvals. [Link]
-
University of Guelph, Department of Chemistry. (2012, March 7). Preparation of triphenylmethanol via Grignard, Expt. 8 [Video]. YouTube. [Link]
-
Zhang, T. (2015). The Grignard Synthesis of Triphenylmethanol. Organic Chemistry: An Indian Journal, 11(8), 289-292. [Link]
